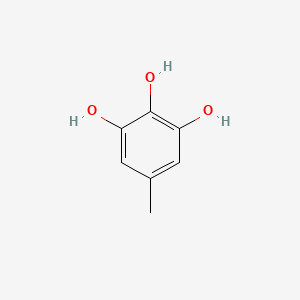

5-Methylbenzene-1,2,3-triol

CAS No.: 609-25-6

Cat. No.: VC3714029

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609-25-6 |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 5-methylbenzene-1,2,3-triol |

| Standard InChI | InChI=1S/C7H8O3/c1-4-2-5(8)7(10)6(9)3-4/h2-3,8-10H,1H3 |

| Standard InChI Key | NYUABOGYMWADSF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)O)O)O |

| Canonical SMILES | CC1=CC(=C(C(=C1)O)O)O |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

5-Methylbenzene-1,2,3-triol belongs to the class of trihydroxybenzenes, specifically as a methylated derivative of pyrogallol (1,2,3-trihydroxybenzene). The compound is identified by the following characteristics:

| Parameter | Information |

|---|---|

| CAS Number | 176027-94-4 |

| Molecular Formula | C₇H₈O₃ |

| IUPAC Name | 5-Methylbenzene-1,2,3-triol |

| Other Names | 5-Methyl-1,2,3-trihydroxybenzene |

| Synonyms | 5-Methyl-1,2,3-benzenetriol, 5-Methylpyrogallol |

The compound can be described as a methylated derivative of pyrogallol with the methyl group occupying position 5 on the benzene ring .

Structural Characteristics

The molecular structure of 5-Methylbenzene-1,2,3-triol consists of a benzene ring with three hydroxyl groups in adjacent positions (1, 2, and 3) and a methyl group at position 5. This arrangement creates a molecule with potential for hydrogen bonding through its hydroxyl groups, contributing to its physical and chemical properties. The three adjacent hydroxyl groups create a region of high electron density, making this compound particularly reactive in certain chemical environments .

Physical and Chemical Properties

Physical Properties

The physical properties of 5-Methylbenzene-1,2,3-triol have not been extensively documented in the available literature. While specific data for this compound is limited, properties can be inferred from structurally similar compounds. For example, 5-methylbenzene-1,2,4-triol (a structural isomer) has the following properties, which may serve as approximate reference points:

| Property | Value | Reference Compound: 5-methylbenzene-1,2,4-triol |

|---|---|---|

| Molecular Weight | 140.13700 g/mol | |

| Boiling Point | 328.4°C at 760 mmHg | |

| Density | 1.387 g/cm³ | |

| Flash Point | 169.9°C |

It should be noted that the positioning of the hydroxyl groups would affect these properties, and exact values for 5-Methylbenzene-1,2,3-triol would require direct experimental determination.

Spectroscopic Data

Mass spectrometric analysis of 5-Methylbenzene-1,2,3-triol has revealed distinctive fragmentation patterns. In MS mode, the compound produces several characteristic signals:

| MS Mode Signal (m/z) | Relative Intensity |

|---|---|

| 205 | High |

| 159 | High |

| 225 | Medium |

| 139 | Medium |

In MS/MS mode, the m/z (-) 159 fragment produces the m/z (-) 139 daughter ion. The signal intensity for 5-methyl-benzene-1,2,3-triol was reported to be relatively low in MS/MS mode compared to MS mode, though still sufficient for identification .

Additionally, 5-methyl-benzene-1,2,3-triol produces a number of decomposition products or impurities that can be detected, including formic acid. The mass spectrometric profile appears to be distinct from that of 2,4,6-trihydroxy toluene, which is a structural isomer .

Synthesis and Preparation

Research Applications

Environmental Chemistry

Role in Atmospheric Chemistry

5-Methylbenzene-1,2,3-triol has been identified as a product in studies investigating the oxidation of cresols, particularly o-cresol, in atmospheric conditions. The formation of this compound is part of the complex oxidation pathways that lead to highly oxygenated, low-volatility products that can contribute to secondary organic aerosol (SOA) formation .

Research indicates that 5-Methylbenzene-1,2,3-triol is formed through sequential hydroxylation reactions following the initial oxidation of cresol by hydroxyl radicals (OH). This process represents an important pathway in the atmospheric degradation of aromatic compounds emitted from both anthropogenic and biogenic sources .

Atmospheric Reactivity

The compound's acidity appears to be significant in atmospheric chemistry contexts. In comparative studies, it has been noted that some related compounds are less acidic than 5-methyl-benzene-1,2,3-triol, suggesting that this compound may participate in acid-base chemistry in atmospheric aerosols .

The presence of three adjacent hydroxyl groups makes 5-Methylbenzene-1,2,3-triol highly susceptible to further oxidation reactions in the atmosphere. These subsequent reactions can lead to increasingly oxidized and lower volatility products that contribute to particulate matter formation .

Analytical Methods

Detection Methods

Chemical ionization mass spectrometry (CIMS) has been employed successfully to detect 5-Methylbenzene-1,2,3-triol in gaseous samples from atmospheric chemistry experiments. This technique allows for sensitive detection of the compound in complex mixtures .

Direct analysis in real-time mass spectrometry (DART-MS) has also been used for detection of this compound in particle phase samples, demonstrating its utility in analyzing aerosol composition .

Analytical Challenges

Researchers have noted that introducing detectable amounts of 5-Methylbenzene-1,2,3-triol into the gas phase without decomposition presents significant challenges due to its low volatility. This property makes analysis more difficult compared to more volatile compounds .

The compound's tendency to decompose during analysis can lead to the formation of simpler products such as formic acid, potentially complicating accurate quantification in environmental samples .

Comparative Analysis

Structural Isomers

5-Methylbenzene-1,2,3-triol differs from its isomers such as 5-methylbenzene-1,2,4-triol and 2,4,6-trihydroxy toluene in both physical properties and spectroscopic behavior. For instance, 2,4,6-trihydroxy toluene appears to be more stable during mass spectrometric analysis and provides higher signal intensities compared to 5-methylbenzene-1,2,3-triol .

Related Compounds

The properties of 5-Methylbenzene-1,2,3-triol can be compared with those of related compounds like 5-ethyl-4-methylbenzene-1,2,3-triol, which features both methyl and ethyl substituents on the aromatic ring:

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 5-Methylbenzene-1,2,3-triol | C₇H₈O₃ | 140.14 g/mol | 176027-94-4 |

| 5-Ethyl-4-methylbenzene-1,2,3-triol | C₉H₁₂O₃ | 168.19 g/mol | 66125-15-3 |

The addition of an ethyl group increases the molecular weight and likely affects properties such as solubility and volatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume